N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Description
The compound "N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine" is a complex heterocyclic molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic rings such as 1,2,4-oxadiazole and [1,2,4]triazolo[4,3-b]pyridazine. These structural motifs are common in compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the nucleophilic attack of various precursors such as hydrazines or hydrazides on dienes or aldehydes to form substituted N-aminoimidazoles, triazolopyrazines, or imidazo[1,2-a]pyrazines . Additionally, palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement reactions have been employed to synthesize functionalized triazolopyridines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several nitrogen-containing rings, which are characteristic of heterocyclic chemistry. The presence of 1,2,4-oxadiazole and triazolopyridazine rings suggests that the compound could have interesting electronic and steric properties, which could be elucidated through spectroscopic methods such as NMR and IR spectroscopy .
Chemical Reactions Analysis
Compounds containing 1,2,4-triazole and oxadiazole rings can undergo various chemical reactions, including cyclization, acylation, and rearrangement reactions . These reactions are often used to introduce additional functional groups or to form more complex heterocyclic systems, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would likely include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of nitrogen atoms, and a certain degree of thermal stability. The exact properties would depend on the specific substituents and the overall molecular conformation .
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Derivatives A significant application of these compounds lies in their synthesis and characterization. For instance, El-Sayed et al. (2008) described the synthesis of new N- and S-substituted 1,3,4-oxadiazole derivatives and bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, highlighting the diversity in structural formation and potential for further chemical modifications (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antimicrobial and Anticancer Activities Compounds bearing these heterocyclic motifs have been explored for their biological activities. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Furthermore, Kaneko et al. (2020) developed [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents, showcasing the anticancer potential of such compounds (Kaneko, Ninomiya, Yoshikawa, Ono, Sonawane, Tanaka, Nishina, & Koketsu, 2020).
Novel Heterocyclic Systems for Drug Design The structural complexity and diversity of heterocyclic compounds derived from N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine allow for the exploration of novel drug candidates. The synthesis of new heterocyclic systems, such as triazolo[1,5-a]pyrazines and imidazo[1,2-a]pyrazines, offers avenues for the development of compounds with potential antitumor and antimicrobial activities, as demonstrated by the work of researchers like Riyadh (2011), who synthesized enaminones as building blocks for creating substituted pyrazoles with noted biological activities (Riyadh, 2011).
properties
IUPAC Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O/c1-9-15-14(23-19-9)8-20(3)11-6-21(7-11)13-5-4-12-17-16-10(2)22(12)18-13/h4-5,11H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTVFZOFGGOCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine |
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